Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]-
Description
Structural Isomerism Considerations
Positional Isomerism :
- The hydroxyl and amino groups on the benzoyl ring could theoretically occupy alternative positions (e.g., 3-amino-4-hydroxy), altering physicochemical properties.
- The sulfonic acid group’s position on the ethane chain is fixed at carbon 1, but isomers could arise if bonded to carbon 2 (though this would conflict with the amide group’s position).
Functional Group Isomerism :
No experimentally confirmed isomers are documented in the literature, likely due to the compound’s specialized synthesis pathway.
Crystallographic Data and Conformational Analysis
While explicit crystallographic data (e.g., unit cell parameters, space group) for this compound are unavailable in the provided sources, general conformational trends can be inferred:
Predicted Conformational Features
- Sulfonic Acid Group : The -SO₃H moiety adopts a tetrahedral geometry, with bond angles near 109.5° between sulfur and oxygen atoms.
- Amide Linkage : The -NH-C=O group likely exhibits partial double-bond character (resonance stabilization), restricting rotation about the C-N bond and enforcing a planar configuration.
- Aromatic Ring : The substituents (-OH and -NH₂) induce electron-donating effects, favoring a coplanar arrangement with the ring to maximize resonance stabilization.
Experimental Techniques for Crystallography
- X-Ray Diffraction (XRD) : Would resolve bond lengths and angles but requires high-purity crystals.
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR could confirm proton environments and carbon hybridization.
Electronic Structure and Charge Distribution
The compound’s electronic properties are dominated by polar functional groups and resonance effects:
Key Electronic Features
Charge Distribution Analysis
- Most Electronegative Atom : Oxygen (in -SO₃H and carbonyl groups).
- Partial Charges :
- Sulfur: δ⁺ (due to bonding with three electronegative oxygens).
- Amide Nitrogen: δ⁻ (resonance with carbonyl).
- Hydroxyl Oxygen: δ⁻ (polar O-H bond).
Properties
CAS No. |
586976-45-6 |
|---|---|
Molecular Formula |
C9H12N2O5S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
2-[(5-amino-2-hydroxybenzoyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C9H12N2O5S/c10-6-1-2-8(12)7(5-6)9(13)11-3-4-17(14,15)16/h1-2,5,12H,3-4,10H2,(H,11,13)(H,14,15,16) |
InChI Key |
PTKGJZPZFLMBRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)NCCS(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis from Ethyl Iodide and Ammonium Sulfite
- Process: Ethyl iodide is refluxed with crystallized ammonium sulfite in aqueous solution for about 6 hours to form a lead salt intermediate.
- Subsequent Steps: Lead oxide is added to expel ammonia, forming lead ethylsulfonate and lead iodide. Lead iodide is filtered off, and hydrogen sulfide is passed to precipitate lead sulfide, which is removed by filtration.
- Final Step: The filtrate is neutralized with barium carbonate to yield barium ethylsulfonate, which upon evaporation gives ethanesulfonic acid.
- Yield: Approximately 90% yield reported.
- Reference: This method dates back to 1933 and remains a classical approach for alkanesulfonic acid preparation.
One-Step Oxidative Sulfonation from 2-Oxosuccinic Acid
- Process: 2-Oxosuccinic acid undergoes decarboxylation in the presence of fuming nitric acid and sulfuric acid at 0°C.
- Outcome: This reaction yields ethanesulfonic acid in a single step.
- Advantages: High yield and simplified procedure.
- Reference: Developed by Ge Yu and Li Yanfeng during the synthesis of vascular endothelial growth factor inhibitors.
Oxidation of Bis(2-hydroxyethyl)disulfide with Hydrogen Peroxide
- Process: Bis(2-hydroxyethyl)disulfide is oxidized by 60% hydrogen peroxide at controlled temperatures (45-50°C) over several hours under reflux.
- Outcome: Efficient formation of ethanesulfonic acid with high yield.
- Reference: Japanese researchers reported this method as a high-yield, one-step synthesis.
Preparation of the Aromatic Amino-Hydroxybenzoyl Segment
The aromatic portion, specifically 5-amino-2-hydroxybenzenesulfonic acid derivatives, is synthesized through multi-step aromatic substitution and sulfonation reactions:
Synthesis of 5-Amino-2-hydroxybenzenesulfonic Acid
- Starting Material: Phenol.
- Key Steps:
- Sulfonation using potassium sulfite at elevated temperatures (145-150°C).
- Amination and hydroxylation steps under controlled acidic conditions.
- Yield and Purity: Variable depending on conditions; multiple synthetic routes exist.
- Reference: Detailed in chemical synthesis literature with 13 synthetic routes documented.
Coupling of Ethanesulfonic Acid with the Aromatic Amine to Form the Target Compound
The final compound, “Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]-”, is formed by amide bond formation between the ethanesulfonic acid derivative and the 5-amino-2-hydroxybenzoyl moiety.
Amide Bond Formation via Carbodiimide-Mediated Coupling
- Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid group.
- Conditions: Reaction performed in dry dichloromethane at 0°C to ambient temperature.
- Workup: After coupling, the product is purified by preparative HPLC or recrystallization.
- Yield: Moderate yields (~30%) reported for similar sulfonic acid amide compounds.
- Reference: Similar procedures reported for related sulfonyl benzamide derivatives.
Alternative Coupling via Acid Chloride Intermediate
- Process: Conversion of the sulfonic acid derivative to an acid chloride using ethyl chloroformate at low temperature (0-5°C), followed by reaction with the aromatic amine.
- Advantages: Higher coupling efficiency and cleaner reaction profile.
- Reference: Documented in the synthesis of ethylsulfonyl-substituted benzamides.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethanesulfonic acid from ethyl iodide and ammonium sulfite | Ethyl iodide, ammonium sulfite, lead oxide, H2S, barium carbonate | Reflux, aqueous, 6+ hours | ~90 | Classical, multi-step |
| 2 | One-step oxidation from 2-oxosuccinic acid | 2-Oxosuccinic acid, fuming nitric acid, sulfuric acid | 0°C, decarboxylation | High | Simplified, single step |
| 3 | Oxidation of bis(2-hydroxyethyl)disulfide | Bis(2-hydroxyethyl)disulfide, H2O2 (60%) | 45-50°C, reflux, 6+ hours | High | One-step, high yield |
| 4 | Synthesis of 5-amino-2-hydroxybenzenesulfonic acid | Phenol, potassium sulfite | 145-150°C, acidic | Variable | Multi-step aromatic sulfonation |
| 5 | Amide coupling via carbodiimide | EDC·HCl, HOBt, aromatic amine | 0°C to RT, DCM solvent | ~30 | Moderate yield, purification needed |
| 6 | Amide coupling via acid chloride | Ethyl chloroformate, aromatic amine | 0-5°C, DCM solvent | Higher | Cleaner reaction, better yield |
Research Findings and Notes
- The preparation of ethanesulfonic acid is well-established with multiple synthetic routes offering flexibility depending on available starting materials and scale.
- The oxidative methods (e.g., from bis(2-hydroxyethyl)disulfide) provide environmentally friendlier and more efficient alternatives to classical sulfonation.
- The aromatic sulfonic acid derivatives require careful control of sulfonation and amination steps to ensure regioselectivity and purity.
- Amide bond formation is typically achieved via carbodiimide chemistry or acid chloride intermediates, with the latter often providing better yields and cleaner products.
- Purification techniques such as recrystallization and preparative HPLC are essential to obtain high-purity final compounds suitable for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The hydroxybenzoyl group can be reduced to form corresponding alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted ethanesulfonic acid derivatives .
Scientific Research Applications
Organic Synthesis
The compound serves as a reagent in organic synthesis. It facilitates various reactions due to its functional groups, which can participate in oxidation, reduction, and substitution reactions. For instance, the amino group can be oxidized to yield nitro derivatives, while the hydroxybenzoyl group can be reduced to form corresponding alcohols.
Biochemical Assays
In biological research, ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]- is utilized in biochemical assays and as a buffer in biological experiments. Its ability to modulate enzyme activities and receptor interactions makes it valuable for studying biochemical pathways.
Industrial Applications
The compound is also employed in the production of dyes and pigments, highlighting its significance in industrial chemistry. Its sulfonic acid group enhances solubility and reactivity, making it suitable for various industrial processes.
Case Study 1: Antinociceptive Effects
A study investigated the antinociceptive effects of a derivative related to ethanesulfonic acid in a rat model of colorectal distension (CRD). The results indicated that the compound significantly reduced hypersensitivity induced by CRD through modulation of spinal c-Fos expression and other inflammatory markers . This highlights the potential therapeutic applications of compounds derived from ethanesulfonic acid in managing pain related to gastrointestinal disorders.
Case Study 2: Absorption Enhancement
Research on sodium N-[8-(2-hydroxybenzoyl)amino]-caprylate demonstrated its effectiveness as an absorption enhancer for hydrophilic drugs. The study found that this compound significantly improved the bioavailability of certain drugs by facilitating their transport across cell membranes . This suggests that ethanesulfonic acid derivatives could play a role in enhancing drug delivery systems.
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Organic Synthesis | Reagent for various chemical reactions | Oxidation to nitro derivatives |
| Biochemical Assays | Buffering agent in biological experiments | Enzyme activity modulation |
| Industrial Chemistry | Production of dyes and pigments | Sulfonic acid derivatives |
| Therapeutics | Potential use in pain management | Antinociceptive effects in animal models |
| Drug Delivery | Enhancer for drug absorption | Improved bioavailability of hydrophilic drugs |
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The amino and hydroxybenzoyl groups allow the compound to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related ethanesulfonic acid derivatives, focusing on substituent effects, biological activity, and functional applications.
Taurine-Based Schiff Bases ()
Several sodium salts of taurine Schiff bases, such as Sodium 2-{[1-(5-Bromo-2-hydroxy-phenyl)-meth-(Z)-ylidene]-amino}-ethanesulfonic acid (Compound I), exhibit potent antimicrobial activity. Key comparisons include:
- Structural Differences: The target compound features an amide linkage to a 5-amino-2-hydroxybenzoyl group, whereas Schiff bases (e.g., Compound I) contain imine (C=N) bonds derived from aldehydes.
- Bioactivity: Compound I showed MIC values of 0.125 mg/mL (against Klebsiella pneumoniae) and 0.180 mg/mL (against Staphylococcus aureus), attributed to electron-withdrawing halogen substituents enhancing membrane disruption .
- Mechanism : Schiff bases disrupt bacterial membranes via cell wall damage ; the amide linkage in the target compound may favor hydrogen bonding, altering target specificity.
Taurine Mustard ()
2-[Bis(2-chloroethyl)amino]ethanesulfonic acid (taurine mustard) is an alkylating agent used for its cytotoxic properties.
- Structural Differences : Taurine mustard replaces the aromatic moiety with bis-chloroethyl groups, enabling DNA crosslinking.
2-(N-Cyclohexylamino)-ethanesulfonic Acid ()
This compound is a zwitterionic buffer with a cyclohexylamino group.
- Functional Role : Designed for pH stabilization (pKa ~9.3), it contrasts with the target compound’s aromatic and amide groups, which likely reduce buffering capacity .
- Solubility : The cyclohexyl group may lower water solubility compared to the target compound’s hydrophilic substituents.
Fluorinated Ethanesulfonic Acids ()
Perfluorinated derivatives (e.g., 2-[(dodecafluorohexyl)oxy]-1,1,2,2-tetrafluoro-ethanesulfonic acid) exhibit high thermal and chemical stability.
- Applications : Fluorinated compounds are used in surfactants and electrolytes, whereas the target compound’s polar groups may limit stability in harsh conditions but enhance bioreactivity .
(E)-2-(5-Bromo-2-hydroxyphenyl)ethenesulfonic Acid ()
This compound features a conjugated ethenesulfonic acid group.
- Rigidity vs. The target compound’s amide bond may offer conformational flexibility, affecting binding kinetics .
Research Implications and Gaps
- Antimicrobial Potential: The target compound’s amino and hydroxyl groups warrant testing against pathogens like Klebsiella pneumoniae to compare with Schiff base analogs .
- Solubility and Stability : Computational modeling could predict its pKa and solubility relative to zwitterionic or fluorinated derivatives .
- Synthetic Flexibility : Modifying the benzoyl group with halogens or electron-withdrawing groups may enhance bioactivity, as seen in Schiff bases .
Biological Activity
Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]- is a compound that has garnered interest due to its potential biological activities and applications in pharmacology. This article explores its biological activity, focusing on its pharmacokinetics, cytotoxicity, and mechanisms of action based on recent studies.
Ethanesulfonic acid derivatives are known for their role as absorption enhancers in drug formulations. The specific compound features an amino group and a hydroxybenzoyl moiety, which may contribute to its biological interactions and efficacy.
Pharmacokinetics
Recent studies have highlighted the pharmacokinetic properties of related compounds, particularly how modifications can enhance bioavailability. For instance, sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), a structural analog, significantly improved the absorption of various sulfonic acids compared to unmodified compounds. The area under the curve (AUC) for these compounds increased substantially when administered with SNAC, indicating enhanced systemic availability .
| Compound | AUC (with SNAC) | AUC (without SNAC) | Improvement Factor |
|---|---|---|---|
| R1 | 2.24 | 1 | 2.24 |
| Salvianolic Acid A (SA-A) | 9.23 | 1 | 9.23 |
| Salvianolic Acid B (SA-B) | 8.72 | 1 | 8.72 |
Cytotoxicity Studies
Cytotoxicity assays using MTT tests have demonstrated that certain derivatives of ethanesulfonic acid exhibit low toxicity at therapeutic concentrations. For example, concentrations up to 200 µg/mL resulted in over 90% cell viability, indicating a favorable safety profile . This low cytotoxicity is critical for potential therapeutic applications.
The biological activity of ethanesulfonic acid derivatives may be attributed to several mechanisms:
- Absorption Enhancement : Compounds like SNAC facilitate the transport of polar charged molecules across epithelial membranes by enhancing membrane permeability .
- Anti-inflammatory Effects : Related compounds have shown anti-inflammatory properties, which may be relevant for treating conditions like irritable bowel syndrome (IBS) where inflammation plays a key role .
- Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from oxidative stress and promote neurogenesis following ischemic events .
Case Studies
- Irritable Bowel Syndrome Model : A study demonstrated that H(2)S-releasing derivatives of related compounds could significantly reduce hypersensitivity in models mimicking IBS symptoms. The study indicated that these compounds modulated nociceptive pathways effectively, suggesting potential therapeutic applications for gastrointestinal disorders .
- Neuroprotection in Stroke Models : Research has indicated that certain analogs promote recovery and neurogenesis post-stroke via pathways such as the sonic hedgehog signaling pathway, highlighting their potential in neurological rehabilitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
